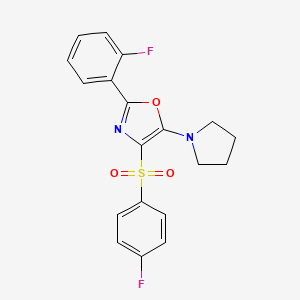

4-(4-FLUOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

説明

4-(4-Fluorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a fluorobenzenesulfonyl group at position 4, a 2-fluorophenyl group at position 2, and a pyrrolidine moiety at position 3. The compound’s synthesis typically involves multi-step reactions, including sulfonylation and cyclization, with yields dependent on substituent compatibility and reaction conditions .

特性

IUPAC Name |

2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O3S/c20-13-7-9-14(10-8-13)27(24,25)18-19(23-11-3-4-12-23)26-17(22-18)15-5-1-2-6-16(15)21/h1-2,5-10H,3-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNNYNBDAYBYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(4-fluorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a member of the oxazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . The structure includes a pyrrolidine ring, fluorobenzenesulfonyl groups, and an oxazole moiety, which contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity and can influence the binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit various pharmacological effects, including:

- Antimicrobial Activity : Oxazoles have been reported to possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some oxazole derivatives show promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.

- Analgesic Properties : Certain derivatives have demonstrated analgesic effects in animal models.

The biological activity of 4-(4-fluorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is primarily attributed to its interaction with specific molecular targets:

- Inhibition of COX Enzymes : The compound may inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and alleviation of pain and inflammation.

- Interaction with Receptors : It may also interact with various receptors involved in pain pathways, contributing to its analgesic effects.

Case Study 1: Analgesic Activity

A study evaluated the analgesic activity of oxazole derivatives using the writhing test and hot plate test in mice. The results indicated that compounds similar to 4-(4-fluorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole exhibited significant reductions in pain responses compared to control groups.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory potential was assessed through edema models. The compound demonstrated a dose-dependent reduction in paw edema, suggesting effective anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Summary of Biological Activities

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s closest analogs differ in substituent patterns or heterocyclic cores. Key examples include:

Key Observations :

- Electron Effects : Fluorine substituents enhance metabolic stability and lipophilicity compared to chloro/bromo analogs, as seen in antimicrobial oxazole derivatives .

- Heterocycle Impact : Thiadiazole derivatives (e.g., from ) exhibit distinct anticancer activity due to sulfur’s polarizability, whereas oxazoles may favor antimicrobial roles .

Crystallographic and Structural Insights

- Isostructurality : Fluorophenyl-substituted thiazoles (e.g., compounds 4 and 5 in –3) exhibit isostructural packing with triclinic symmetry, suggesting similar fluorinated analogs of the target oxazole may adopt comparable crystal arrangements .

- Planarity: The target compound’s planar oxazole core contrasts with the non-planar conformations of thiadiazole derivatives, influencing π-π stacking and solubility .

Tables of Comparative Data

Table 1: Substituent Effects on Bioactivity

| Substituent Position | Electron-Withdrawing Groups (e.g., -F, -SO2) | Electron-Donating Groups (e.g., -CH3, pyrrolidine) | Observed Impact |

|---|---|---|---|

| Position 4 | Enhances metabolic stability | Reduces reactivity with nucleophiles | Improved pharmacokinetics |

| Position 2 | Increases lipophilicity | May sterically hinder binding | Variable bioactivity |

| Position 5 | N/A | Enhances solubility via amine protonation | Improved formulation potential |

Table 2: Crystallographic Parameters of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。